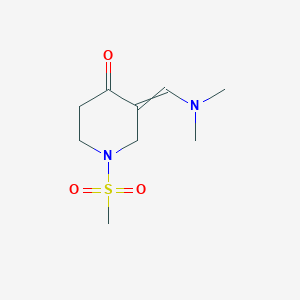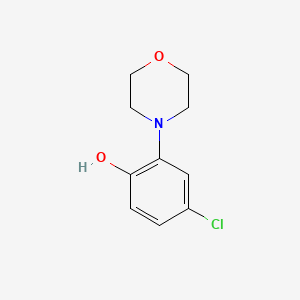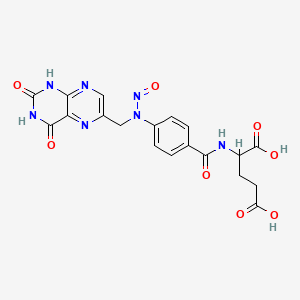
L-Glutamic acid, N-(4-(nitroso((1,2,3,4-tetrahydro-2,4-dioxo-6-pteridinyl)methyl)amino)benzoyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a pteridine ring, a nitroso group, and a benzoyl group. This compound is often studied for its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid typically involves multiple steps. One common method includes the reaction of pteridine derivatives with nitroso compounds under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
化学反应分析
Types of Reactions
2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitroso group to form amines.
Substitution: The benzoyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require specific solvents, temperatures, and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.
科学研究应用
2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
作用机制
The mechanism of action of 2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pteridine ring can also participate in redox reactions, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Methopterin: Similar in structure but with different functional groups.
N-nitroso-folic acid: Shares the nitroso group but has a different overall structure.
N-nitroso-mefanamic acid: Another nitroso compound with distinct chemical properties.
Uniqueness
2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid is unique due to its combination of a pteridine ring, nitroso group, and benzoyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various scientific fields.
属性
CAS 编号 |
53421-16-2 |
|---|---|
分子式 |
C19H17N7O8 |
分子量 |
471.4 g/mol |
IUPAC 名称 |
2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H17N7O8/c27-13(28)6-5-12(18(31)32)22-16(29)9-1-3-11(4-2-9)26(25-34)8-10-7-20-15-14(21-10)17(30)24-19(33)23-15/h1-4,7,12H,5-6,8H2,(H,22,29)(H,27,28)(H,31,32)(H2,20,23,24,30,33) |
InChI 键 |
KFMRVHJXQLOMMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=O)N3)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6'-Fluoro-2-methyl-5'-morpholino-[3,3'-bipyridin]-5-amine](/img/structure/B13998020.png)


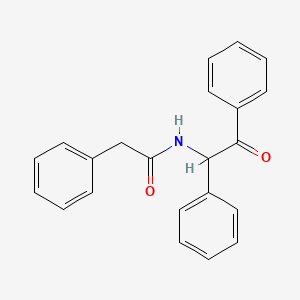

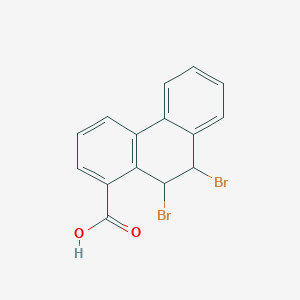

![N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine]](/img/structure/B13998062.png)

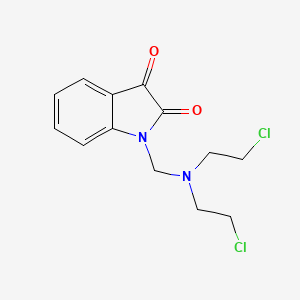
![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)
